Arachidonic Acid (sodium salt)
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Overview
Description
Arachidonic Acid (sodium salt) is a polyunsaturated omega-6 fatty acid that is a key component of the phospholipids in cell membranes. It is a 20-carbon chain with four cis double bonds, making it a crucial molecule in various biological processes. The sodium salt form of Arachidonic Acid is water-soluble, which enhances its utility in physiological and experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonic Acid (sodium salt) can be synthesized through the saponification of Arachidonic Acid esters, followed by neutralization with sodium hydroxide. The reaction typically involves dissolving Arachidonic Acid in an organic solvent, such as ethanol, and then adding a sodium hydroxide solution. The mixture is stirred until the reaction is complete, and the product is precipitated out by adding a non-solvent like ether .
Industrial Production Methods: Industrial production of Arachidonic Acid (sodium salt) often involves microbial fermentation. The fungus Mortierella alpina is commonly used for this purpose. The fermentation process is optimized to produce high yields of Arachidonic Acid, which is then converted to its sodium salt form through chemical reactions similar to those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: Arachidonic Acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized by enzymes such as cyclooxygenase and lipoxygenase to form prostaglandins, thromboxanes, and leukotrienes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions where the hydrogen atoms on the carbon chain are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and enzyme catalysts like cyclooxygenase.
Reduction: Hydrogen gas in the presence of a metal catalyst can be used.
Substitution: Halogenating agents or other electrophiles can be used under controlled conditions.
Major Products:
Prostaglandins: Involved in inflammation and other physiological responses.
Thromboxanes: Play a role in platelet aggregation.
Leukotrienes: Involved in immune responses.
Scientific Research Applications
Arachidonic Acid (sodium salt) has extensive applications in scientific research:
Chemistry: Used as a substrate in the study of lipid oxidation and enzyme kinetics.
Biology: Investigated for its role in cell signaling, membrane fluidity, and as a precursor to bioactive lipids.
Medicine: Studied for its involvement in inflammatory diseases, cardiovascular health, and cancer progression.
Industry: Utilized in the production of dietary supplements and as an additive in animal feed to enhance growth and health
Mechanism of Action
Arachidonic Acid (sodium salt) exerts its effects primarily through its conversion to bioactive lipids. These lipids interact with specific receptors on cell surfaces, initiating signaling pathways that regulate inflammation, immune responses, and other physiological processes. Key molecular targets include G-protein coupled receptors and nuclear receptors .
Comparison with Similar Compounds
Linoleic Acid: Another omega-6 fatty acid but with two double bonds.
Eicosapentaenoic Acid: An omega-3 fatty acid with five double bonds.
Docosahexaenoic Acid: An omega-3 fatty acid with six double bonds.
Uniqueness: Arachidonic Acid (sodium salt) is unique due to its specific role in the production of eicosanoids, which are critical mediators of inflammation and other physiological processes. Its four cis double bonds also confer distinct structural and functional properties compared to other fatty acids .
Properties
Molecular Formula |
C20H31NaO2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6+,10-9+,13-12+,16-15+; |
InChI Key |
DDMGAAYEUNWXSI-RNQKAMQASA-M |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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